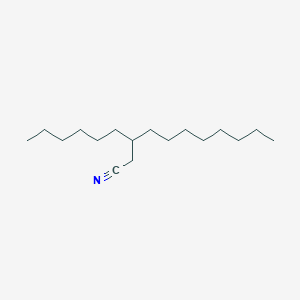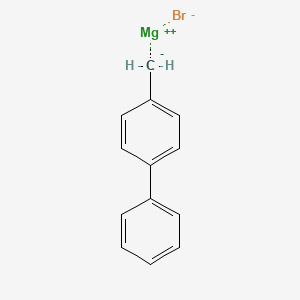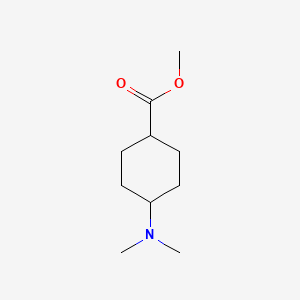
3-Hexylundecanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexylundecanenitrile is an organic compound belonging to the class of nitriles. It is characterized by a long linear hydrocarbon chain of 17 carbons with a nitrile group (C≡N) attached to the third carbon atom. This structure influences its properties, such as solubility and reactivity.
Preparation Methods
The synthesis of 3-Hexylundecanenitrile typically involves the reaction of a suitable alkyl halide with a nitrile source under specific conditions. One common method is the alkylation of a nitrile compound with a long-chain alkyl halide in the presence of a strong base. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
3-Hexylundecanenitrile undergoes several types of chemical reactions:
Hydrolysis: The nitrile group can be converted to carboxylic acids or amides under acidic or basic conditions.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogens on the alkyl chain can be substituted with other functional groups depending on the reaction conditions.
Scientific Research Applications
3-Hexylundecanenitrile is utilized in various scientific research applications due to its unique structure and reactivity:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of nitrile compounds with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hexylundecanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
3-Hexylundecanenitrile can be compared with other long-chain nitriles, such as:
- 3-Octylundecanenitrile
- 3-Decylundecanenitrile
- 3-Dodecylundecanenitrile
These compounds share similar structural features but differ in the length of their alkyl chains, which can influence their physical and chemical properties. This compound is unique due to its specific chain length and the position of the nitrile group, which affects its reactivity and applications.
Properties
IUPAC Name |
3-hexylundecanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWMVVLOJOWQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)





